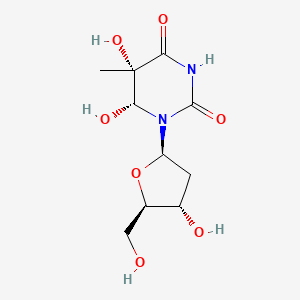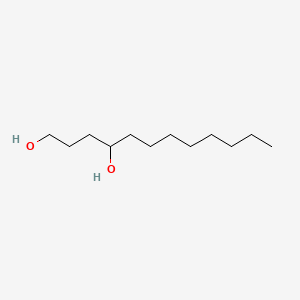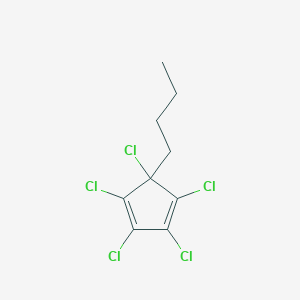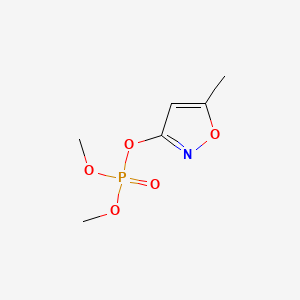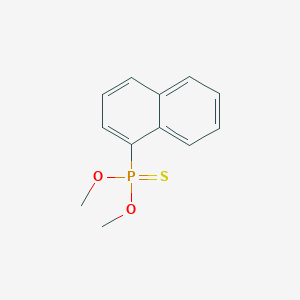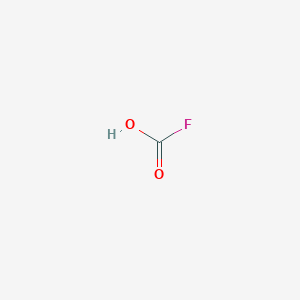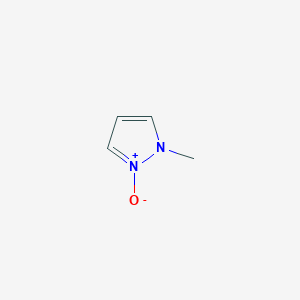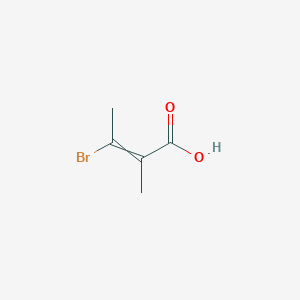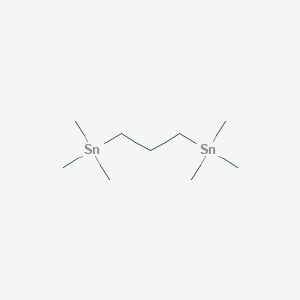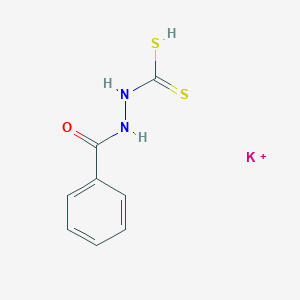
1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- is a complex organic compound that belongs to the class of dibenzo[a,d]cycloheptenes
Preparation Methods
The synthesis of 1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- typically involves a series of chemical reactions. One common method is the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . The reaction conditions are carefully controlled to achieve high efficiency, regioselectivity, and step-economy.
Chemical Reactions Analysis
1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyllithium, bromine, and diazo compounds. For example, the bromination of the diazo compound at low temperatures (-30°C) yields 5,5-dibromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including their use as antidepressants . In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- involves its interaction with specific molecular targets and pathways. The compound likely exerts its effects through intermolecular Friedel–Crafts-type alkylation and subsequent intramolecular cyclization . These interactions can lead to changes in the structure and function of target molecules, resulting in various biological effects.
Comparison with Similar Compounds
1-Aza-5H-dibenzo(a,d)cycloheptene, 10,11-dihydro-5-carbamoyl- can be compared with other similar compounds, such as 5H-dibenzo[a,d]cycloheptene and dibenzosuberone These compounds share similar structural features but differ in their specific functional groups and chemical properties
Properties
CAS No. |
33318-24-0 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carboxamide |
InChI |
InChI=1S/C15H14N2O/c16-15(18)14-11-5-2-1-4-10(11)7-8-13-12(14)6-3-9-17-13/h1-6,9,14H,7-8H2,(H2,16,18) |
InChI Key |
OPQULRTWFOXNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(C3=CC=CC=C31)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


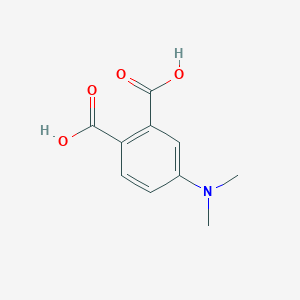
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
